3',4'-Dimethoxyflavone

Vue d'ensemble

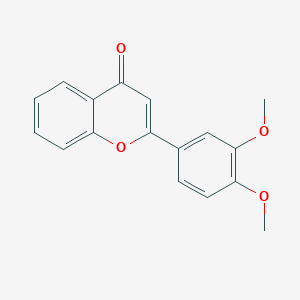

Description

3',4'-Dimethoxyflavone (DMF; CAS: 4143-62-8) is a flavonoid derivative characterized by two methoxy (-OCH₃) groups at the 3' and 4' positions of its phenyl ring. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol . DMF has garnered attention for its role in modulating cellular pathways, particularly in neuroprotection and poly (ADP-ribose) polymerase (PARP) inhibition. Studies highlight its ability to reduce poly (ADP-ribose) polymer accumulation and protect cortical neurons against NMDA-induced cell death .

Méthodes De Préparation

Natural Isolation from Primula veris

3',4'-Dimethoxyflavone is natively isolated from the leaves of Primula veris (cowslip), a plant species rich in bioactive flavonoids . The extraction process involves sequential solvent partitioning and chromatographic purification:

-

Plant Material Preparation : Fresh or dried leaves are ground into a fine powder and subjected to maceration in methanol or ethanol for 48–72 hours.

-

Solvent Partitioning : The crude extract is partitioned using ethyl acetate to concentrate flavonoid fractions.

-

Column Chromatography : Silica gel chromatography with gradients of hexane-ethyl acetate (8:2 to 6:4) isolates this compound, identified via NMR and mass spectrometry .

While this method preserves stereochemical integrity, yields are typically low (0.2–0.5% w/w), necessitating synthetic alternatives for scalable production .

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone for synthesizing flavones, including this compound. This method involves aldol condensation between a substituted acetophenone and benzaldehyde derivative, followed by cyclization .

Reaction Mechanism

-

Base-Catalyzed Aldol Addition : 2-Hydroxyacetophenone derivatives react with 3,4-dimethoxybenzaldehyde in the presence of NaOH or KOH, forming a chalcone intermediate.

-

Cyclization : Acidic or oxidative conditions facilitate intramolecular cyclization, yielding the flavone backbone .

Optimized Procedure

-

Reactants : 2-Hydroxy-4-methoxyacetophenone (1.2 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq).

-

Conditions : Ground with solid NaOH in a mortar (15 min, room temperature), followed by oxidative cyclization with iodine (1 eq) in DMSO at 130°C .

-

Yield : 62–70% after purification via recrystallization (ethanol-water) .

Table 1: Claisen-Schmidt Condensation Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Acetophenone:Benzaldehyde) | 1.2:1.0 |

| Base | NaOH (solid) |

| Cyclization Agent | Iodine (1 eq) |

| Temperature | 130°C |

| Reaction Time | 30 minutes |

| Yield | 62–70% |

This method’s efficiency stems from mechanochemical activation during grinding, which enhances reaction kinetics .

Oxidative Cyclization via Algar-Flynn-Oyamada Reaction

The Algar-Flynn-Oyamada (AFO) reaction converts chalcones to flavones using hydrogen peroxide in alkaline conditions, ideal for introducing hydroxyl groups . For this compound, methoxy groups are retained by protecting phenolic hydroxyls during synthesis.

Synthetic Pathway

-

Chalcone Synthesis : 2',4'-Dihydroxy-3,4-dimethoxychalcone is prepared via Claisen-Schmidt condensation.

-

Oxidative Cyclization : Chalcone is treated with H₂O₂ (30%) in NaOH (10%), triggering cyclization to form 5-hydroxy-3',4'-dimethoxyflavone.

-

Demethylation : Selective demethylation using BBr₃ yields this compound, though this step reduces overall yield (45–50%).

Limitations

-

Multiple protection/deprotection steps complicate scalability.

-

Competitive side reactions during demethylation necessitate rigorous purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields by enhancing molecular collisions. This method is applied to synthesize this compound in two stages :

Procedure

-

Chalcone Formation : 2-Hydroxyacetophenone and 3,4-dimethoxybenzaldehyde are irradiated (300 W, 100°C, 10 min) in ethanol with KOH.

-

Cyclization : The chalcone intermediate is treated with iodine (1 eq) in DMSO under microwave (150 W, 130°C, 5 min) .

Table 2: Microwave Synthesis Metrics

| Parameter | Chalcone Formation | Cyclization |

|---|---|---|

| Temperature | 100°C | 130°C |

| Time | 10 min | 5 min |

| Yield | 85% | 78% |

Microwave methods reduce total synthesis time from hours to minutes, achieving an overall yield of 66% .

Iodine-Mediated Cyclization in DMSO

Iodine in dimethyl sulfoxide (DMSO) serves as a mild oxidant for cyclizing chalcones to flavones, avoiding harsh acids .

Protocol

-

Chalcone Preparation : As detailed in Section 2.2.

-

Cyclization : Chalcone (1 mmol) is dissolved in DMSO (5 mL), treated with iodine (1 mmol), and heated at 130°C for 30 minutes .

-

Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification via silica gel chromatography yields this compound (68%) .

Advantages

-

Eliminates toxic solvents like pyridine.

-

DMSO acts as both solvent and mild base, simplifying purification .

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Natural Isolation | 0.2–0.5 | Days | Low |

| Claisen-Schmidt | 62–70 | 45 min | High |

| Algar-Flynn-Oyamada | 45–50 | 6–8 h | Moderate |

| Microwave-Assisted | 66 | 15 min | High |

| Iodine/DMSO | 68 | 30 min | High |

Microwave and iodine-mediated methods offer the best balance of speed and yield, making them preferable for industrial applications.

Analyse Des Réactions Chimiques

Types de réactions : La 3’,4’-diméthoxyflavone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la flavone en sa flavanone correspondante.

Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en présence de catalyseurs.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de flavone oxydés, réduits ou substitués, chacun ayant des activités biologiques distinctes .

Applications De Recherche Scientifique

Neuroprotective Effects

3',4'-Dimethoxyflavone has demonstrated notable neuroprotective properties, particularly in protecting neurons from excitotoxicity and programmed cell death pathways such as Parthanatos.

- Mechanism of Action : The compound inhibits poly(ADP-ribose) polymerase (PARP) activity, which is crucial in the cellular response to DNA damage. By reducing PARP synthesis and accumulation, it protects cortical neurons from cell death induced by excitotoxic agents like NMDA (N-methyl-D-aspartate) .

- Case Studies : In vitro studies have shown that this compound effectively prevents the decrease in cell viability in neuronal cell lines exposed to DNA-alkylating agents . This suggests its potential use in neurodegenerative disease therapies.

Hematopoietic Stem Cell Proliferation

Research indicates that this compound can enhance the proliferation and survival of human hematopoietic stem cells (HSCs).

- Experimental Findings : A study reported that when combined with valproic acid, this compound significantly promoted the proliferation of CD34+ cells under both normoxic and hypoxic conditions. The compound acts as a competitive antagonist of the aryl hydrocarbon receptor (AhR), which plays a role in HSC regulation .

- Implications : These findings highlight its potential application in improving ex vivo expansion protocols for HSCs, which are critical for transplantation and gene therapy.

Anticancer Properties

The compound exhibits promising anticancer activities by inhibiting the growth of various cancer cell lines.

- Mechanism of Action : this compound acts as an antagonist of the AhR, thereby inhibiting the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). This action reduces the metabolic activation of procarcinogens and DNA adduct formation, which are critical steps in cancer development .

- Research Evidence : Various studies have reported that this compound can suppress tumor growth in different cancer models, suggesting its potential as a chemopreventive agent .

Anti-inflammatory Effects

The flavonoid has also been studied for its anti-inflammatory properties.

- Biochemical Pathways : It modulates inflammatory mediators and pathways, which can be beneficial in treating inflammatory diseases. Its ability to inhibit the AhR pathway may contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .

Summary Table of Applications

Mécanisme D'action

La 3’,4’-diméthoxyflavone exerce ses effets par plusieurs mécanismes moléculaires :

Antagonisme du récepteur des hydrocarbures aromatiques : Le composé inhibe le récepteur des hydrocarbures aromatiques, empêchant l’induction du cytochrome P450 1A1 (CYP1A1) et d’autres enzymes associées.

Inhibition de la PARP : Il réduit la synthèse et l’accumulation de poly (ADP-ribose) polymérase (PARP), protégeant les neurones corticaux de la mort cellulaire induite par la voie de Parthanatos.

Voies anti-inflammatoires : Le composé module diverses voies inflammatoires, réduisant l’expression des cytokines pro-inflammatoires.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Flavonoids

Table 1: Structural and Functional Comparison of DMF and Analogous Flavonoids

Neuroprotection vs. Antifungal Activity

- DMF reduces PARP-mediated cell death by inhibiting poly (ADP-ribose) synthesis, making it a candidate for neurodegenerative diseases .

- 5-Hydroxy-7,4’-dimethoxyflavone disrupts fungal membranes by reducing ergosterol content (91% reduction at 16 hours) and synergizes with miconazole, highlighting its role in antifungal therapy .

Antiplasmodial vs. Cytotoxic Effects

- 5,3'-Dihydroxy-7,4’-dimethoxyflavone exhibits potent antiplasmodial activity (IC₅₀: 0.002 µM), likely due to hydroxyl groups enhancing target binding .

- 5-Hydroxy-7,3',4’-trimethoxyflavone shows cytotoxicity against A-549 lung cancer cells, suggesting hydroxylation at position 5 enhances anticancer activity .

Metabolic and Pharmacokinetic Properties

- Methoxy groups in DMF improve metabolic stability compared to hydroxylated analogs, which may undergo faster glucuronidation .

Structural Determinants of Bioactivity

- Hydroxyl Groups : Increase polarity and hydrogen bonding capacity, critical for antifungal (e.g., 5-hydroxy-7,4’-dimethoxyflavone) and antiplasmodial activities .

- Methoxy Groups : Enhance lipophilicity and enzyme binding (e.g., DMF’s PARP inhibition) while reducing oxidative metabolism .

Antifungal and Synergistic Mechanisms

- 5-Hydroxy-7,4’-dimethoxyflavone combined with miconazole achieves complete Candida albicans growth inhibition within 4 hours, suggesting dual targeting of ergosterol and efflux pumps .

Antiplasmodial Potency

Activité Biologique

3',4'-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antioxidant properties, and metabolic stability. This article reviews the current understanding of DMF's biological activity, supported by recent research findings and case studies.

This compound has the molecular formula and is characterized by two methoxy groups at the 3' and 4' positions of the flavone structure. Its structural formula can be represented as follows:

Neuroprotective Effects

Recent studies have highlighted DMF's neuroprotective properties, particularly against neurodegenerative conditions. Research indicates that DMF can prevent cell death in neuronal cell lines, such as HeLa and SH-SY5Y cells, when exposed to neurotoxic agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA (N-methyl-D-aspartate). It has been shown to inhibit parthanatos, a form of programmed cell death associated with neurodegeneration, by reducing poly(ADP-ribose) polymerase (PARP) activity .

Antioxidant Activity

The antioxidant potential of DMF has also been investigated. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that DMF exhibits significant antioxidant activity, although its IC50 value was reported to be higher than 100 μg/mL, suggesting moderate effectiveness compared to other flavonoids .

Metabolic Stability and Cytochrome P450 Interactions

The metabolism of DMF involves its transformation by cytochrome P450 enzymes. Specifically, it has been identified as a good substrate for CYP1B1, which catalyzes its O-demethylation to form 3',4'-dihydroxyflavone at a rate of 4.2 min. This metabolic pathway is crucial as it influences the bioavailability and efficacy of DMF in biological systems .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activities of DMF:

- Neuroprotection : In vitro studies demonstrated that DMF effectively protects cortical neurons from excitotoxicity induced by NMDA, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Activity : The DPPH radical scavenging assay confirmed that DMF possesses antioxidant capabilities, although further optimization may be required to enhance its efficacy .

- Metabolic Pathways : Investigations into the metabolism of DMF revealed significant interactions with CYP enzymes, suggesting that modifications in structure could enhance its pharmacokinetic profiles .

Table: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary biological targets of 3',4'-Dimethoxyflavone, and what experimental methods are used to validate these targets?

- Answer : this compound primarily targets PARP (Poly ADP ribose polymerase) and the aryl hydrocarbon receptor (AhR) .

- PARP inhibition : Demonstrated in cortical neuron models, where it reduces PARP synthesis and protects against parthanatos-induced cell death. Methods include Western blotting for PARP levels and neuronal viability assays .

- AhR antagonism : Validated in human breast cancer cells using luciferase reporter assays to measure AhR pathway activity .

Q. What standardized analytical methods ensure the purity and structural characterization of this compound?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (≥95%) with retention time comparisons to reference standards .

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra verify methoxy group positions and flavonoid backbone .

- Mass Spectrometry (MS) : Determines molecular weight (282.29 g/mol) and fragmentation patterns .

Q. How does this compound compare to structurally similar flavonoids in terms of bioactivity?

- Answer : Key structural distinctions include:

- This compound lacks hydroxyl groups at positions 3 and 7, unlike 3,7-dihydroxy derivatives, which show enhanced antioxidant activity.

- Compared to 5,7-dimethoxyflavone , the 3',4'-methoxy configuration confers stronger AhR antagonism and neuroprotection .

- Methodology : Comparative bioassays (e.g., DPPH for antioxidant activity, MTT for cytotoxicity) and molecular docking to assess binding affinity .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s dual roles as a neuroprotectant and AhR antagonist?

- Answer :

- Cell-type specificity : Test in neuronal vs. cancer cell lines to isolate context-dependent effects. For example, AhR antagonism in MCF-7 breast cancer cells vs. PARP inhibition in primary cortical neurons .

- Dose-response studies : Use gradient concentrations (e.g., 1–100 µM) to identify thresholds for divergent pathways .

- Genetic knockdown : siRNA-mediated PARP or AhR silencing to confirm target specificity .

Q. How can researchers optimize synthetic routes for this compound and its analogs to study structure-activity relationships (SAR)?

- Answer :

- Synthesis : Start with 2-hydroxyacetophenone derivatives. Methoxy groups are introduced via alkylation (e.g., dimethyl sulfate) or demethylation of trimethoxy precursors .

- Analog design : Modify substituents at positions 3, 5, and 6. For example, 5,7-dihydroxy-3',4'-dimethoxyflavone enhances antioxidant capacity but reduces bioavailability due to increased polarity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. What methodological challenges arise when evaluating the antioxidant vs. pro-oxidant effects of this compound?

- Answer :

- Assay selection : Use multiple assays (e.g., DPPH, FRAP, ROS detection) to avoid false positives. For instance, metal chelation in FRAP may overestimate antioxidant capacity .

- Redox environment : Test in hypoxic vs. normoxic conditions. High concentrations (≥50 µM) may exhibit pro-oxidant effects in cancer cells via AhR-mediated CYP1A1 induction .

- Data normalization : Express activity relative to quercetin or ascorbic acid as positive controls .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHORMOOTZTQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350946 | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-62-8 | |

| Record name | 3′,4′-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXYFLAVONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.